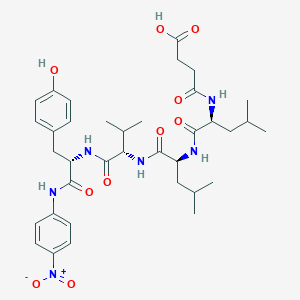![molecular formula C13H16N4OS B1409416 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one CAS No. 1042734-86-0](/img/structure/B1409416.png)
1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Overview
Description
1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one, hereafter referred to as “Compound A”, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.28 g/mol. Compound A has been used in a variety of applications, including drug synthesis, biochemical and physiological studies, and as a model compound for the study of organic reactions.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives exhibit potent antimicrobial properties. They have been used in the development of various antimicrobial agents, including sulfathiazole. The structural feature of thiazole is crucial in the synthesis of compounds that target microbial pathogens .
Anticancer Activity
The thiazole moiety is a common feature in anticancer drugs like tiazofurin. Research has shown that modifications of thiazole-based compounds can generate new molecules with potent antitumor activities. This is particularly relevant in the design of targeted therapies for various cancers .
Antidiabetic Activity
Thiazole derivatives have been identified to possess antidiabetic properties. This application is significant in the search for new therapeutic agents that can help manage diabetes more effectively, potentially offering alternatives to existing medications .
Anti-Inflammatory and Analgesic Activities
Compounds containing thiazole rings have been found to have anti-inflammatory and analgesic effects. This makes them valuable in the development of new drugs that can alleviate pain and reduce inflammation in conditions such as arthritis .
Neuroprotective Activity
Thiazole derivatives are being explored for their neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s. The exploration of thiazole-based compounds in this field is ongoing, with the potential to lead to breakthroughs in neurology .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which is implicated in various chronic diseases. The development of thiazole-based antioxidants could contribute to preventive healthcare .
Agricultural Applications
Beyond medical applications, thiazoles also find use in agriculture as agrochemicals. They can be incorporated into compounds that serve as growth promoters or pesticides, contributing to crop protection and yield improvement .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to activate or inhibit biochemical pathways, leading to various downstream effects . These effects can range from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, and antitubercular activities .
Result of Action
Similar compounds have shown diverse biological activities, indicating the potential for this compound to have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXCGDBTACSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
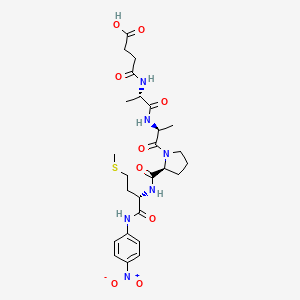
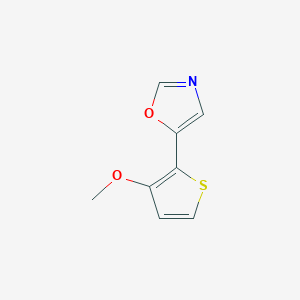
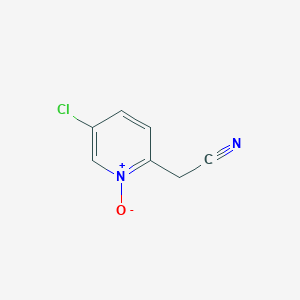

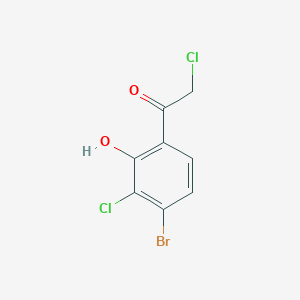
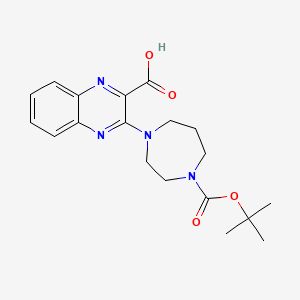
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
